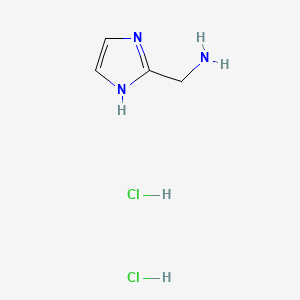

(1H-imidazol-2-yl)methanamine dihydrochloride

Description

Chemical Identification and Nomenclature

(1H-imidazol-2-yl)methanamine dihydrochloride is systematically identified through multiple nomenclature systems and chemical identifiers that establish its unique molecular identity. The compound is registered under the Chemical Abstracts Service number 22600-77-7, which serves as its primary identification code in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is 1-(1H-imidazol-2-yl)methanamine dihydrochloride, reflecting its structural composition of an imidazole ring attached to a methanamine group, stabilized as a dihydrochloride salt.

The compound exists under numerous synonyms that reflect different naming conventions and structural descriptions. These alternative names include 2-aminomethyl-1H-imidazole dihydrochloride, 1H-imidazol-2-ylmethylamine dihydrochloride, and 1H-imidazole-2-methanamine dihydrochloride. Each of these names emphasizes different aspects of the molecular structure while maintaining reference to the core imidazole framework and the amino methyl substituent.

The molecular formula C₄H₉Cl₂N₃ accurately represents the elemental composition, indicating the presence of four carbon atoms, nine hydrogen atoms, two chlorine atoms, and three nitrogen atoms. This formula corresponds to a molecular weight of 170.04 grams per mole, establishing the compound's mass characteristics for analytical and synthetic applications. The MDL number MFCD06738779 provides an additional standardized identifier used in chemical information systems and databases.

Properties

IUPAC Name |

1H-imidazol-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c5-3-4-6-1-2-7-4;;/h1-2H,3,5H2,(H,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUDBQDDNKPSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497335 | |

| Record name | 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22600-77-7 | |

| Record name | 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazol-2-ylmethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from Imidazole Derivatives

One common approach involves the functionalization of imidazole at the 2-position with a methanamine group, followed by salt formation with hydrochloric acid.

- Step 1: Introduction of aminomethyl group

Starting from imidazole or its derivatives, the aminomethyl group can be introduced via nucleophilic substitution or reductive amination using formaldehyde and ammonia or amine sources. - Step 2: Formation of dihydrochloride salt

The free base is treated with hydrochloric acid to yield the dihydrochloride salt, which precipitates as a crystalline solid.

This method is supported by commercial synthesis protocols, such as those used by Thermo Scientific, which provide the compound at high purity (≥97%) and consistent quality.

Regioselective Synthesis via Amidine and Aldehyde Intermediates

Advanced synthetic routes involve the preparation of imidazole aldehyde intermediates, which are then converted to aminomethyl derivatives:

- Reaction of 2-bromopropionaldehyde with acetamidine hydrochloride produces 2-methylimidazole-4-formaldehyde with good yield (~81.5%).

- Subsequent functionalization steps, including base-catalyzed reactions and salt formation, yield the target aminomethyl imidazole derivatives.

This method is notable for industrial scalability due to stable intermediates and avoidance of strong acid gases.

Use of Triethylamine and Imidoyl Chlorides for Derivative Synthesis

In research settings, 2-aminomethylimidazole dihydrochloride is used as a starting material for further heterocyclic synthesis:

- Treatment of 2-aminomethylimidazole dihydrochloride with triethylamine in tetrahydrofuran (THF) followed by reaction with imidoyl chlorides yields complex imidazo-triazepine derivatives.

- This confirms the availability and reactivity of the dihydrochloride salt prepared by standard methods.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (1H-imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-2-carboxaldehyde.

Reduction: Reduction reactions can convert it to imidazole-2-methanol.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Imidazole-2-carboxaldehyde.

Reduction: Imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Histamine H3 Receptor Antagonism

One of the prominent applications of (1H-imidazol-2-yl)methanamine dihydrochloride is its potential role as a histamine H3 receptor antagonist. Research indicates that compounds with imidazole structures can modulate neurotransmitter release, making them valuable in treating conditions like cognitive disorders and obesity. The presence of the imidazole ring enhances binding affinity to various biological targets.

1.2 Antimicrobial and Anticancer Properties

The compound has shown promise as an antimicrobial and anticancer agent. Its lipophilicity, attributed to structural modifications such as trifluoromethyl groups, may enhance cellular membrane permeability, facilitating better bioactivity. Computational studies have indicated potential interactions with enzymes involved in metabolic pathways related to cancer and infectious diseases.

Biochemistry

2.1 Enzyme Interaction Studies

This compound has been investigated for its ability to bind to specific enzymes or receptors. Quantitative structure–activity relationship models suggest that it may interact with proteins implicated in various diseases. Experimental validation through binding assays is essential for elucidating these interactions further.

2.2 Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. For instance, the synthesis of substituted imidazole derivatives has been achieved using reagents like hydrogen peroxide and lithium aluminum hydride, which are common in pharmaceutical synthesis .

Material Science

3.1 Development of Functional Materials

In materials science, this compound is utilized for developing functional materials such as sensors and catalysts. The unique electronic properties imparted by the imidazole ring allow for the design of materials with specific functionalities, including enhanced conductivity and catalytic activity.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylimidazole | Methyl substitution on the imidazole | Exhibits antifungal properties |

| 2-Aminobenzimidazole | Benzene fused with imidazole | Known for antitumor activity |

| N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine | Morpholine substitution | Potential use in drug development |

| 4-(Trifluoromethyl)-1H-imidazol-2-ylmethanamine | Trifluoromethyl group | Enhanced lipophilicity improves bioactivity |

Case Studies

4.1 Inhibition of Maternal Embryonic Leucine Zipper Kinase

A notable case study involves the optimization of inhibitors targeting maternal embryonic leucine zipper kinase (MELK). Modifications to the imidazole structure led to significant improvements in potency, demonstrating the utility of this compound derivatives in drug development .

4.2 Synthesis and Characterization of Tautomers

Research has also focused on the selective generation of aldimine and ketimine tautomers from this compound. The equilibrium between these tautomers allows for versatile applications in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

- 1-(1H-Imidazol-2-yl)methanamine

- (1-Methyl-1H-imidazol-2-yl)methanamine

Comparison: (1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Biological Activity

(1H-imidazol-2-yl)methanamine dihydrochloride is an organic compound that belongs to the imidazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications. The general formula can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring allows it to mimic histidine, facilitating interactions with biological systems that involve histidine residues. This interaction can modulate various biochemical pathways, leading to diverse biological effects.

Biological Activities

-

Antimicrobial Properties :

- Compounds containing imidazole rings have been documented to exhibit antimicrobial properties. Studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against particular pathogens is limited.

-

Anticancer Potential :

- Preliminary research indicates that derivatives of imidazole compounds, including this compound, may possess anticancer activity. The compound's ability to interact with cellular targets suggests potential applications in cancer therapy.

- Enzyme Inhibition :

Case Studies and Experimental Evidence

Several studies have explored the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1H-imidazol-2-yl)methanamine dihydrochloride, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, it reacts with carboximidamide precursors in the presence of bases like Hunig's base (N,N-diisopropylethylamine) or DIPEA under anhydrous conditions at room temperature. Key steps include:

- Coupling with halogenated intermediates (e.g., fluoro-/chlorophenyl derivatives).

- Stirring for 12–24 hours in polar aprotic solvents (e.g., DMSO, DMF).

- Purification via column chromatography or recrystallization.

Critical parameters: stoichiometric base ratios, moisture-free environments, and controlled temperatures to avoid side reactions .

Q. How is this compound characterized structurally and quantitatively?

- Methodological Answer :

- 1H NMR : Peaks at δ 8.90 (s, 1H, imidazole proton), 7.97 (d, J = 5.9 Hz), and 4.92 (s, 2H, methylene protons) confirm the core structure .

- Mass Spectrometry : ESI-MS shows [M+1]⁺ peaks (e.g., 401.2 for C17H14ClFN8O derivatives) .

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages (±0.3% tolerance).

- HPLC : Purity >95% with retention time consistency under reverse-phase conditions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Precipitation : Acidic aqueous workup (HCl) to precipitate the dihydrochloride salt.

- Column Chromatography : Silica gel with eluents like CH2Cl2:MeOH (9:1) or gradient NH4OH/MeOH mixtures.

- Recrystallization : From ethanol/water or acetonitrile to remove unreacted amines .

Advanced Research Questions

Q. How does the choice of base impact the synthesis of (1H-imidazol-2-yl)methanamine derivatives?

- Methodological Answer :

- Hunig's Base (DIPEA) : Provides higher yields (75–85%) in carboximidamide coupling due to superior steric hindrance, reducing protonation of the amine nucleophile .

- Alternative Bases (e.g., NaHCO3) : May lead to lower yields (50–60%) due to incomplete deprotonation or side reactions with acid-sensitive intermediates.

- Data Contradiction Note : Example 345 achieved 72% yield with DIPEA, while Example 402 used Hunig's base for analogous reactions, suggesting base selection depends on substrate solubility and reactivity .

Q. What strategies resolve contradictory spectroscopic data in derivative synthesis (e.g., unexpected coupling patterns in 1H NMR)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic rotational isomerism in imidazole rings.

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton environments (e.g., distinguishing imidazole C2 vs. C4 substituents).

- X-ray Crystallography : Confirms regiochemistry of substituents in crystalline derivatives .

Q. How can researchers optimize reaction scalability for gram-scale synthesis while maintaining purity?

- Methodological Answer :

- Flow Chemistry : Continuous processing reduces exothermic risks in large batches.

- In-line Monitoring : PAT tools (e.g., ReactIR) track reaction progress and intermediate stability.

- Design of Experiments (DoE) : Identifies critical factors (e.g., temperature, solvent volume) for robustness .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer :

- Pharmacophore Modeling : The imidazole ring acts as a hydrogen-bond acceptor, enhancing target binding (e.g., kinase inhibitors).

- Derivative Libraries : Substitution at the methylene group (e.g., fluorophenyl, chlorophenyl) modulates logP and bioavailability.

- Case Study : Example 419 (a carboximidamide derivative) showed nM-level activity against cancer cell lines, highlighting the scaffold's versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.